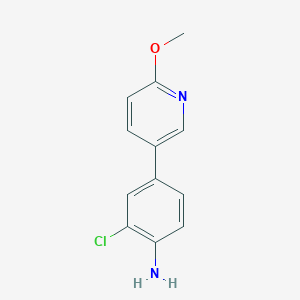
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one is a chemical compound that belongs to the class of isoquinolinones. Isoquinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one typically involves organic synthesis techniques. The reaction conditions need to be carefully controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include bromine, fluorine sources, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can be compared with other isoquinolinone derivatives, such as:
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Similar in structure but lacks the fluorine atoms.
8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one: Similar but with a different bromine position
The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H6BrF2NO |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
6-bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-2-1-5-4-13-8(14)9(11,12)7(5)3-6/h1-3H,4H2,(H,13,14) |
Clé InChI |
RBSZUOVYUUHXKV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=C(C=C2)Br)C(C(=O)N1)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)



![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)

